Evidence Gap Notification: Absence of Publicly Available Direct Comparative Bioactivity Data
A comprehensive search of public databases (PubChem, ChEMBL, PubMed) and the patent literature (including US20200048195A1) did not retrieve IC50, Ki, EC50, or any other quantitative activity data specifically for CAS 1787880-54-9 against any biological target, nor any direct head-to-head comparison with a named comparator compound [1]. The parent patent exemplifies numerous pyrrolidine carboxamide analogs but does not disclose individual compound data in the public specification [1]. This absence of data represents the single most critical factor for scientific selection and procurement risk assessment.
| Evidence Dimension | Bioactivity (IC50/Ki) against SMYD2 or SMYD3 |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | Closest patent analogs (unspecified example numbers) — no individual data disclosed |
| Quantified Difference | Not calculable |
| Conditions | Patent US20200048195A1 — biochemical SMYD2/SMYD3 inhibition assays (conditions not specified for individual compounds) |
Why This Matters
Without quantitative bioactivity data, users cannot verify that this compound possesses the potency or selectivity implied by its structural class, which fundamentally limits evidence-based procurement decisions.
- [1] Kuntz, K. W., Munchhof, M. J., Mitchell, L. H., Foley, M. A. C., & Harvey, D. M. (2020). Substituted Pyrrolidine Carboxamide Compounds (U.S. Patent No. US20200048195A1). U.S. Patent and Trademark Office. View Source
